molecular formula C17H16N4O3 B11019232 N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11019232
M. Wt: 324.33 g/mol
InChI Key: JJQNDBIPCDNCKJ-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features a pyridine ring substituted with a methoxy group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile. For instance, phenylhydrazine can react with benzonitrile under acidic conditions to form the oxadiazole ring.

    Preparation of the Pyridine Derivative: The 6-methoxypyridine-3-carboxylic acid can be synthesized from 3-hydroxypyridine via methylation and subsequent oxidation.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: It can serve as a probe to study biological processes or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy group and oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-triazol-5-yl)propanamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to triazole or thiadiazole analogs. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-23-15-9-7-13(11-18-15)19-14(22)8-10-16-20-17(21-24-16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,22)

InChI Key

JJQNDBIPCDNCKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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